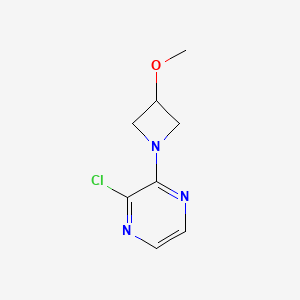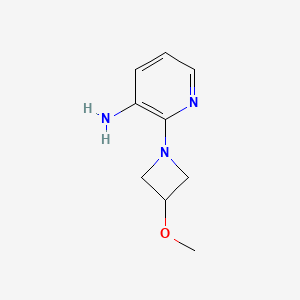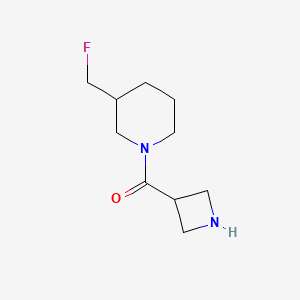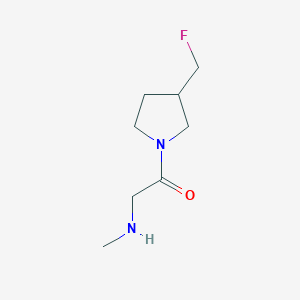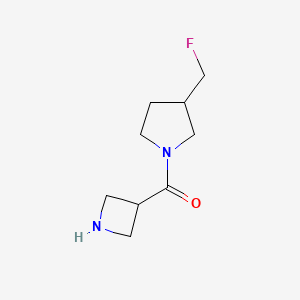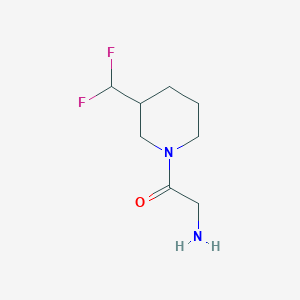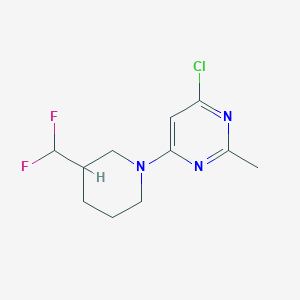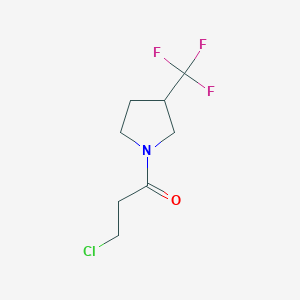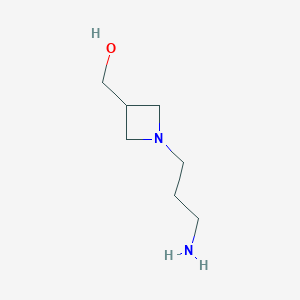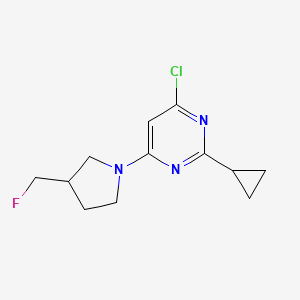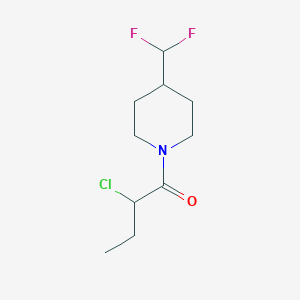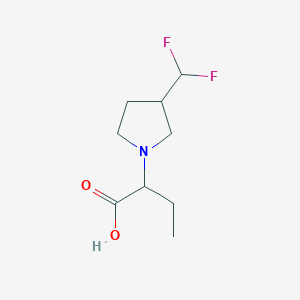
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid (2-DFMPA) is an organic compound with the molecular formula C7H11F2NO2. It is a derivative of the pyrrolidine family of compounds and was first synthesized in the laboratory in 1998. 2-DFMPA has become a popular compound for scientific research due to its unique properties and potential applications. In particular, 2-DFMPA has been used in laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Medicinal Chemistry: Enhancing Pharmacokinetics
The pyrrolidine ring, a core structure in 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid , is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates . The difluoromethyl group can increase metabolic stability, making the compound a valuable scaffold for developing new medications with enhanced bioavailability.
Analgesic Development: COX-2 Inhibition
Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain . The structural features of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid could be optimized to develop potent analgesics with selective COX-2 inhibitory activity.
Antifungal Agents: Targeting Phytopathogenic Fungi
The difluoromethyl group has been identified as a key moiety in the development of commercial fungicides . By incorporating this group, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)butanoic acid could lead to the synthesis of novel antifungal agents effective against a range of phytopathogenic fungi.
Propriétés
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-2-7(9(13)14)12-4-3-6(5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQBQLZKXNIOFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

